p-Tolylmethyldimethoxysilane

Vue d'ensemble

Description

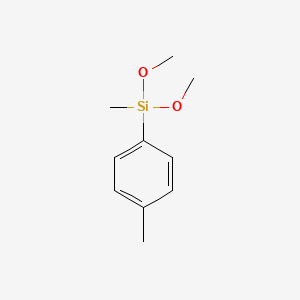

p-Tolylmethyldimethoxysilane: is an organosilicon compound with the chemical formula C10H16O2Si . It is a colorless liquid with a special smell and is commonly used as a silicone modifier . This compound is part of the siloxane family and is known for its applications in various industrial and research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: p-Tolylmethyldimethoxysilane is typically synthesized by reacting toluene with chloromethyldimethoxysilane . The reaction conditions must be carefully controlled, including the operating temperature and reaction environment, to ensure safety and product quality .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactants and maintain the required conditions for optimal yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: p-Tolylmethyldimethoxysilane undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of silanols and other oxidized products.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: Commonly involves the replacement of methoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or ozone.

Reduction: Often uses reducing agents such as lithium aluminum hydride.

Substitution: Can involve reagents like halogens or other nucleophiles under controlled conditions.

Major Products Formed:

Oxidation: Silanols and other oxidized derivatives.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Applications De Recherche Scientifique

p-Tolylmethyldimethoxysilane has a wide range of applications in scientific research, including:

Biology: Employed in the development of biocompatible materials and coatings.

Mécanisme D'action

The mechanism by which p-Tolylmethyldimethoxysilane exerts its effects involves its interaction with various molecular targets and pathways. The compound can modify the surface properties of materials, enhancing their hydrophobicity and chemical resistance. It also participates in cross-linking reactions, contributing to the formation of stable, durable networks in silicone-based materials .

Comparaison Avec Des Composés Similaires

- p-Tolyltriethoxysilane

- p-Tolyltrimethoxysilane

- Phenyltriethoxysilane

- Propargyloxy-t-butyldimethylsilane

Comparison: p-Tolylmethyldimethoxysilane is unique due to its specific combination of functional groups, which provides distinct reactivity and properties compared to its analogs. For instance, p-Tolyltriethoxysilane and p-Tolyltrimethoxysilane have different alkoxy groups, affecting their hydrolysis rates and the nature of the resulting silanols .

Activité Biologique

p-Tolylmethyldimethoxysilane (PTMDMS) is a silane compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of PTMDMS, focusing on its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

PTMDMS is characterized by its p-tolyl group, which enhances its lipophilicity and biological activity. The general structure can be represented as follows:

The synthesis of PTMDMS typically involves the reaction of p-tolylmethanol with dimethoxysilane under acidic or basic conditions. The resulting compound can be purified through distillation or chromatography.

Mechanisms of Biological Activity

PTMDMS exhibits several biological activities that are attributed to its ability to interact with cellular components and modulate various biochemical pathways:

- Antitumor Activity : PTMDMS has shown promising results in inhibiting the proliferation of cancer cells. Research indicates that it may act by disrupting microtubule dynamics, similar to other known antitumor agents .

- Antimicrobial Properties : Studies have suggested that PTMDMS possesses antimicrobial activity against a range of pathogens, potentially due to its silane structure facilitating membrane disruption in bacteria .

- Anti-inflammatory Effects : Preliminary data indicate that PTMDMS may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of PTMDMS:

-

Antitumor Efficacy :

- A study demonstrated that PTMDMS significantly inhibited the growth of various cancer cell lines, with IC50 values comparable to established chemotherapeutics. The compound induced apoptosis and arrested cell cycle progression at the G2/M phase .

- In vivo experiments using xenograft models showed that PTMDMS reduced tumor size without significant toxicity, suggesting a favorable therapeutic index .

- Antimicrobial Activity :

- Anti-inflammatory Response :

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

dimethoxy-methyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2Si/c1-9-5-7-10(8-6-9)13(4,11-2)12-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRHXYMVUBPPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273816 | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-88-3 | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51501-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.